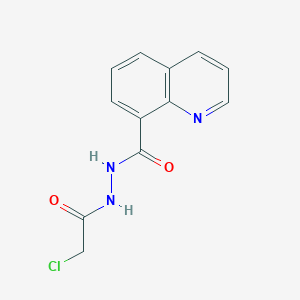
1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride
Descripción general
Descripción
1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride is an analytical reference standard that is structurally similar to known dissociative anesthetics . It is intended for research and forensic applications .
Molecular Structure Analysis
The molecular formula of 1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride is C19H23N • HCl . The SMILES representation is C1(CC(CC2=CC=CC=C2)N3CCCC3)=CC=CC=C1.Cl .Physical And Chemical Properties Analysis
1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride is a crystalline solid . It has a molecular weight of 301.9 . It has a solubility of 12 mg/ml in DMF, 5 mg/ml in DMSO, 30 mg/ml in Ethanol, 1 mg/ml in Methanol, and 10 mg/ml in PBS (pH 7.2) .Aplicaciones Científicas De Investigación
Analytical Reference Standard
This compound is used as an analytical reference standard due to its structural similarity to known dissociative anesthetics . It serves as a benchmark for chemical analysis and calibration in research settings, ensuring accuracy and consistency in experimental results.
Research in Dissociative Anesthetics
Given its structural resemblance to dissociative anesthetics, this compound is valuable in pharmacological research. It helps in understanding the binding affinity and action mechanism of anesthetics on their target receptors .
Forensic Applications
In forensic science, this compound can be used to identify and quantify the presence of similar substances in biological samples, aiding in legal and criminal investigations .
Solubility Studies
The compound’s solubility in various solvents like DMF, DMSO, and ethanol is of interest. These studies are crucial for developing appropriate formulations for drug delivery and for understanding its behavior in biological systems .
Chemical Property Analysis
Researchers analyze its chemical properties, such as molecular weight and canonical SMILES, to predict reactivity patterns and stability under different conditions .
Neuroscience Research
Neuroscientists may use this compound to study the effects of dissociative anesthetics on the brain and nervous system, potentially leading to new insights into neurological disorders .
Development of New Pharmaceuticals
By studying this compound, researchers can design and synthesize new drugs with improved efficacy and reduced side effects for use as anesthetics or in other therapeutic areas .
Educational Purposes
In academic settings, this compound can be used for teaching advanced chemistry and pharmacology concepts, demonstrating practical applications of theoretical knowledge .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1,3-diphenylpropan-2-yl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N.ClH/c1-3-9-17(10-4-1)15-19(20-13-7-8-14-20)16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXZLHDHNZWONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(6-methoxypyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2907047.png)

![[1,1'-Biphenyl]-4-yl(3-(ethylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2907051.png)
![Ethyl 2-(furan-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2907053.png)
![3-[3-({2-[(3,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2907054.png)
![3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B2907055.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2907061.png)


![Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B2907067.png)
![2-Chloro-1-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2907068.png)